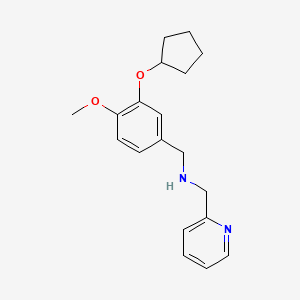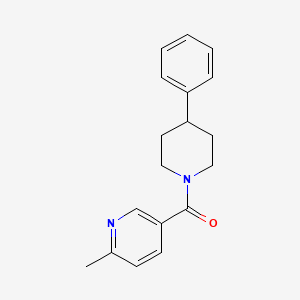
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as DMPO, is a chemical compound that has been widely used in scientific research. DMPO is a stable nitroxide radical that has been utilized as a spin trap for the detection of reactive oxygen species (ROS) and free radicals in various biological systems. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Wirkmechanismus
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one acts as a spin trap by reacting with ROS and free radicals to form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The adducts formed between 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one and ROS and free radicals have been characterized by EPR spectroscopy, and their structures and properties have been studied in detail. 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been shown to trap various ROS and free radicals, including superoxide anion, hydroxyl radical, alkoxyl radical, and peroxyl radical.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have various biochemical and physiological effects, depending on the system and conditions studied. In vitro studies have demonstrated that 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can scavenge ROS and free radicals, inhibit lipid peroxidation, and protect against oxidative damage. In vivo studies have shown that 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can attenuate oxidative stress, inflammation, and tissue damage in various animal models of diseases, including ischemia-reperfusion injury, sepsis, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several advantages as a spin trap for the detection of ROS and free radicals in lab experiments. The compound is stable and can be easily synthesized and purified. It has a high trapping efficiency and can trap various ROS and free radicals. 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be used in different biological systems, including cells, tissues, and organs, and can be detected by EPR spectroscopy. However, 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one also has some limitations. Its reactivity with ROS and free radicals can be influenced by various factors, including pH, temperature, and the presence of other compounds. 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can also form adducts with other molecules, which can interfere with the detection of ROS and free radicals.
Zukünftige Richtungen
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been extensively studied in scientific research, and its applications and limitations have been well characterized. However, there are still many future directions for the use of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one in scientific research. One direction is to develop new methods for the synthesis of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one and its derivatives with different properties and reactivities. Another direction is to investigate the effects of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one on different biological systems and to explore its potential therapeutic applications. Moreover, the development of new techniques for the detection and characterization of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one adducts can provide new insights into the role of ROS and free radicals in various biological processes and diseases.
Synthesemethoden
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized through different methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 3-methyl-2-butanone in the presence of sodium ethoxide, followed by oxidation with potassium permanganate. Both methods yield 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one as a yellow crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been widely used in scientific research as a spin trap for the detection of ROS and free radicals in various biological systems, including cells, tissues, and organs. The compound has been utilized to study the role of ROS and free radicals in oxidative stress, inflammation, aging, and various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has also been used to investigate the effects of antioxidants and other compounds on ROS and free radical production and to evaluate the efficacy of different therapeutic strategies.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-9(2)6-11(5-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDZELNBMLBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)





![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)